N-Cyclohexyl-5-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-5-phenylpenta-2,4-dienamide is an organic compound with the molecular formula C18H21NO It is characterized by a cyclohexyl group attached to a 5-phenylpenta-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-phenylpenta-2,4-dienamide typically involves the reaction of cyclohexylamine with 5-phenylpenta-2,4-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-Cyclohexyl-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-5-phenylpenta-2,4-dienoic acid
- N-Cyclohexyl-5-phenylpent-2-enoic acid
- N-Cyclohexyl-5-phenylpent-2,4-dienone
Uniqueness
N-Cyclohexyl-5-phenylpenta-2,4-dienamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
62764-19-6 |
---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N-cyclohexyl-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C17H21NO/c19-17(18-16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1,3-4,7-11,14,16H,2,5-6,12-13H2,(H,18,19) |
InChI Key |
GDGUSSMIMNOVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.